molecular formula C7H15N B046485 cis-2,6-Dimethylpiperidine CAS No. 766-17-6

cis-2,6-Dimethylpiperidine

Cat. No. B046485
CAS RN: 766-17-6
M. Wt: 113.2 g/mol
InChI Key: SDGKUVSVPIIUCF-KNVOCYPGSA-N
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Description

Synthesis Analysis

The synthesis of cis-2,6-Dimethylpiperidine and its isomers has been extensively studied. A general method for the stereoselective synthesis of cis and trans 2,6-dialkylpiperidine alkaloids involves using a common α-aminonitrile synthon, highlighting the versatility of approaches in achieving the desired stereochemistry (Bonin et al., 1982). Another study describes an efficient synthesis route specifically for cis-2,6-di-(2-quinolylpiperidine), emphasizing the strategic use of Wittig reaction and subsequent steps for N-Cbz group removal and double bond reduction (Ding et al., 2013).

Molecular Structure Analysis

The molecular structure of cis-2,6-Dimethylpiperidine has been confirmed through various spectroscopic methods. Proton magnetic resonance studies have been instrumental in confirming the configurations of cis- and trans-2,6-Dimethylpiperidine by analyzing their PMR spectra, further simplified by spin decoupling techniques (Booth et al., 1968).

Chemical Reactions and Properties

The chemical reactivity and properties of cis-2,6-Dimethylpiperidine allow for its use in various chemical reactions. For example, palladium-catalyzed arylation of endocyclic 1-azaallyl anions has been demonstrated as a concise method for synthesizing unprotected enantioenriched cis-2,3-diarylpiperidines, showcasing the compound's utility in cross-coupling reactions (Zhang et al., 2023).

Physical Properties Analysis

The physical properties of cis-2,6-Dimethylpiperidine, including its solubility, melting point, and boiling point, are crucial for its application in chemical synthesis and industrial processes. However, specific studies focusing solely on these physical properties were not identified in the current search, indicating a potential area for further research.

Chemical Properties Analysis

Cis-2,6-Dimethylpiperidine's chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for functional group modifications, are essential for its application in synthetic chemistry. The heterobimetallic ate complexes containing cis-2,6-dimethylpiperidide illustrate the compound's versatility and potential as a structural mimic in complex chemical reactions (Campbell et al., 2010).

Scientific Research Applications

  • Preparation of Zincates and Magnesiate

    • Field : Inorganic Chemistry
    • Summary : cis-2,6-Dimethylpiperidine may be used for the preparation of four new zincates and one new magnesiate .
    • Methods : The specific methods of preparation are not detailed in the source, but it involves the use of N,N,N´,N´ -tetramethylethylenediamine (TMEDA), cis-2,6-dimethylpiperidide (cis-DMP), and diisobutylamine (DIBA) .
    • Results : The result is the formation of new zincates and magnesiate compounds .
  • Reagent for Elimination Reactions

    • Field : Organic Chemistry
    • Summary : cis-2,6-Dimethylpiperidine can act as a reagent for elimination reactions .
    • Results : The result is the facilitation of elimination reactions .
  • Reactant for Corrosion Inhibitors

    • Field : Materials Science
    • Summary : cis-2,6-Dimethylpiperidine can act as a reactant for the synthesis of corrosion inhibitors for iron in HCl .
    • Results : The result is the production of corrosion inhibitors .
  • Catalyst for Preparation of Aliphatic Amines

    • Field : Organic Chemistry
    • Summary : cis-2,6-Dimethylpiperidine can act as a catalyst for the preparation of aliphatic amines .
    • Results : The result is the synthesis of aliphatic amines .
  • Ketene Forming Eliminations

    • Field : Organic Chemistry
    • Summary : cis-2,6-Dimethylpiperidine can act as a reagent for ketene forming eliminations .
    • Results : The result is the facilitation of ketene forming eliminations .
  • Stereoselective Synthesis of Triflates

    • Field : Organic Chemistry
    • Summary : cis-2,6-Dimethylpiperidine can act as a catalyst for the stereoselective synthesis of triflates .
    • Results : The result is the synthesis of triflates in a stereoselective manner .

Safety And Hazards

“Cis-2,6-Dimethylpiperidine” is highly flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . More details about the safety and hazards can be found in the references .

properties

IUPAC Name

(2R,6S)-2,6-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGKUVSVPIIUCF-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859422
Record name cis-2,6-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,6-Dimethylpiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19504
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Vapor Pressure

2.56 [mmHg]
Record name 2,6-Dimethylpiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19504
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

cis-2,6-Dimethylpiperidine

CAS RN

766-17-6
Record name rel-(2R,6S)-2,6-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-2,6-Dimethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
315
Citations
ML Hoefle, LT Blouin, RW Fleming… - Journal of medicinal …, 1991 - ACS Publications
A series of,-diaryl-l-piperidinebutanols was evaluated forantiarrhythmic activity in thecoronary ligated dog model. Structure-activity relationshipstudies indicated that the 2, 6-…
Number of citations: 12 pubs.acs.org
I Mokbel, A Razzouk, T Sawaya… - Journal of Chemical & …, 2009 - ACS Publications
In this study, we reported experimental vapor pressures of several amines presenting different molecular structures, 2-phenylethylamine, benzylamine, triethylamine and cis-2,6-…
Number of citations: 29 pubs.acs.org
S Tamba, K Ide, K Shono, A Sugie, A Mori - Synlett, 2013 - thieme-connect.com
Deprotonative metalation of chlorothiophene takes place with a catalytic amount of cis-2,6-dimethylpiperidine (DMP) and an alkyl Grignard reagent at room temperature for three hours …
Number of citations: 15 www.thieme-connect.com
H Booth, JH Little, J Feeney - Tetrahedron, 1968 - Elsevier
cis- and trans-2,6-Dimethylpiperidine have been purified by preparative VPC. The configurations of the bases have been confirmed by analysis of their PMR spectra, and of the spectra …
Number of citations: 38 www.sciencedirect.com
R Campbell, B Conway, GS Fairweather… - Dalton …, 2010 - pubs.rsc.org
Four novel heterobimetallic ate complexes containing cis-2,6-dimethylpiperidide (cis-DMP) have been prepared and characterised. Two contain one cis-DMP ligand, namely the bisalkyl…
Number of citations: 25 pubs.rsc.org
M Egorova, Y Zhao, P Kukula, R Prins - Journal of Catalysis, 2002 - Elsevier
The hydrodenitrogenation (HDN) of 2-methylpyridine and its intermediate products 2-methylpiperidine, 1-aminohexane, and 2-aminohexane was studied. The presence of most …
Number of citations: 34 www.sciencedirect.com
EML Pina, N de Araujo Pereira, RA Soldi… - Blucher Chemistry …, 2013 - scholar.archive.org
Recently, magnesiate and zincate reagents have proven their synthetic importance for the functionalization of arenes. 1 In addition, mixed Li/Mg and Li/Zn amides prepared from 2, 2, 6, …
Number of citations: 3 scholar.archive.org
RS PANTONE - 1967 - search.proquest.com
University of Pittsburgh, Ph.D., 1967 Page 1 68-6194 PANTONE, Richard S., 1936N-LITHIO-CIS-2,6-DIMETHYLPIPERIDINE AS A CONDENSING AGENT IN ORGANIC REACTIONS, University of Pittsburgh, Ph.D …
Number of citations: 2 search.proquest.com
JG Pritchard, FA Long - Journal of the American Chemical Society, 1957 - ACS Publications
2, 6-Dimethylpyridine, 2, 4, 6-trimethylpyridine, 2-methylquinoline and N-(2-hydroxy-2-methylpropyl)-cA-2, 6-dimethylpiperidine are shown by kinetic measurements to be unreactive …
Number of citations: 27 pubs.acs.org
H Huang, ZM Strater, M Rauch, J Shee… - Angewandte Chemie …, 2019 - Wiley Online Library
Visible‐light photocatalysis and electrocatalysis are two powerful strategies for the promotion of chemical reactions. Here, these two modalities are combined in an electrophotocatalytic …
Number of citations: 176 onlinelibrary.wiley.com

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